molecular formula C13H19ClN4S B5805515 N-(4-chlorobenzyl)-N'-(4-methyl-1-piperazinyl)thiourea

N-(4-chlorobenzyl)-N'-(4-methyl-1-piperazinyl)thiourea

Cat. No. B5805515
M. Wt: 298.84 g/mol
InChI Key: HYTBLRXYQVZVPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-N'-(4-methyl-1-piperazinyl)thiourea, also known as SMT, is a chemical compound that has been widely studied for its potential therapeutic applications. It is a thiourea derivative that has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N'-(4-methyl-1-piperazinyl)thiourea is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, such as Candida albicans. This compound has also been shown to have antitumor effects, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chlorobenzyl)-N'-(4-methyl-1-piperazinyl)thiourea in lab experiments is its relatively low cost and easy synthesis method. Additionally, this compound has been shown to have low toxicity and high stability, making it a suitable candidate for further studies. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of N-(4-chlorobenzyl)-N'-(4-methyl-1-piperazinyl)thiourea. One potential area of research is its use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use. Other potential areas of research include the development of novel this compound derivatives with improved efficacy and the study of this compound in combination with other drugs for synergistic effects.
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research studies. It has potential therapeutic applications in the treatment of various diseases, including neurodegenerative diseases and cancer. Further studies are needed to fully understand the mechanism of action of this compound and to determine its optimal dosage and administration for therapeutic use.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-N'-(4-methyl-1-piperazinyl)thiourea involves the reaction of 4-chlorobenzyl isothiocyanate with 4-methylpiperazine in the presence of a base. The reaction yields this compound as a white crystalline solid with a melting point of 190-192°C.

Scientific Research Applications

N-(4-chlorobenzyl)-N'-(4-methyl-1-piperazinyl)thiourea has been studied extensively for its potential therapeutic applications in various scientific research studies. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(4-methylpiperazin-1-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4S/c1-17-6-8-18(9-7-17)16-13(19)15-10-11-2-4-12(14)5-3-11/h2-5H,6-10H2,1H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTBLRXYQVZVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=S)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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